molecular formula C2H5N5O4 B14693730 N''-Methyl-N,N'-dinitroguanidine CAS No. 27478-21-3

N''-Methyl-N,N'-dinitroguanidine

Cat. No.: B14693730
CAS No.: 27478-21-3
M. Wt: 163.09 g/mol
InChI Key: IWHYKHDTEZLMIP-UHFFFAOYSA-N
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Description

N’‘-Methyl-N,N’-dinitroguanidine is an organic compound with the molecular formula C2H6N4O4. It is a derivative of guanidine, characterized by the presence of two nitro groups and a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’‘-Methyl-N,N’-dinitroguanidine can be synthesized through the nitration of N-methylguanidine. The process involves the reaction of N-methylguanidine with a nitrating agent such as nitric acid under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods: On an industrial scale, the production of N’‘-Methyl-N,N’-dinitroguanidine involves the continuous nitration process. This method ensures consistent quality and high yield. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: N’‘-Methyl-N,N’-dinitroguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amino derivatives of N’‘-Methyl-N,N’-dinitroguanidine.

    Substitution: Various substituted guanidine derivatives depending on the substituent introduced.

Scientific Research Applications

N’‘-Methyl-N,N’-dinitroguanidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of N’‘-Methyl-N,N’-dinitroguanidine involves its interaction with biological molecules. The compound can alkylate DNA, leading to mutations and potentially carcinogenic effects. It targets the nitrogen atoms in the DNA bases, causing structural changes that can disrupt normal cellular processes.

Comparison with Similar Compounds

    N-Methyl-N’-nitroguanidine: Similar in structure but with only one nitro group.

    Methylnitronitrosoguanidine: Contains a nitroso group in addition to the nitro group.

Uniqueness: N’‘-Methyl-N,N’-dinitroguanidine is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

27478-21-3

Molecular Formula

C2H5N5O4

Molecular Weight

163.09 g/mol

IUPAC Name

2-methyl-1,3-dinitroguanidine

InChI

InChI=1S/C2H5N5O4/c1-3-2(4-6(8)9)5-7(10)11/h1H3,(H2,3,4,5)

InChI Key

IWHYKHDTEZLMIP-UHFFFAOYSA-N

Canonical SMILES

CN=C(N[N+](=O)[O-])N[N+](=O)[O-]

Origin of Product

United States

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